2-Ethyl-4-methylpentanoic acid

Description

The exact mass of the compound 2-Ethyl-4-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Ethyl-4-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCNGAJYWUIFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881254 | |

| Record name | Pentanoic acid, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-81-6 | |

| Record name | 2-Ethyl-4-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeric acid, 2-ethyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-4-methylpentanoic Acid

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Ethyl-4-methylpentanoic acid (CAS No. 108-81-6).[1][2][3] As a branched-chain carboxylic acid, its molecular structure dictates a unique set of physicochemical characteristics that are critical for its application in chemical synthesis, pharmaceuticals, and materials science.[4] This document collates and interprets data on its appearance, molecular weight, boiling point, density, solubility, and acidity (pKa), supported by insights into the underlying chemical principles. Furthermore, generalized experimental workflows for its synthesis and the determination of key physical properties are presented to provide practical context for laboratory professionals.

Introduction: Understanding 2-Ethyl-4-methylpentanoic Acid

2-Ethyl-4-methylpentanoic acid, an organic compound with the molecular formula C8H16O2, is a notable member of the branched-chain carboxylic acid family.[1][4] Its structure, featuring an ethyl group at the alpha-position and a methyl group at the gamma-position relative to the carboxyl group, imparts specific steric and electronic effects that influence its physical behavior and reactivity.[5] These characteristics are of significant interest in various fields, including the development of biodegradable lubricants and as a precursor for polymers and other chemical intermediates.[4] A thorough understanding of its physical properties is paramount for optimizing reaction conditions, purification processes, and formulation development.

Molecular Structure and Isomerism

The IUPAC name for this compound is 2-ethyl-4-methylpentanoic acid.[2] The presence of a chiral center at the second carbon atom (the alpha-carbon) means that it can exist as a racemic mixture of (R)- and (S)-enantiomers.[3] Unless otherwise specified, the properties discussed in this guide refer to the racemic mixture.

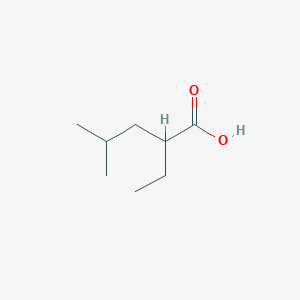

Caption: 2D representation of 2-Ethyl-4-methylpentanoic acid's structure.

Core Physical Properties

The physical state and behavior of 2-Ethyl-4-methylpentanoic acid are dictated by intermolecular forces, molecular weight, and its branched structure.

Appearance and State

At room temperature, 2-Ethyl-4-methylpentanoic acid exists as a colorless to yellow, oily liquid.[4][6] It possesses a characteristic odor typical of organic acids.[4] The liquid state at ambient conditions is a direct consequence of its branched structure, which disrupts efficient crystal lattice packing that would otherwise favor a solid state.[4]

Molecular Weight and Formula

The fundamental identity of this compound is defined by its molecular formula and weight.

Boiling Point

The boiling point of 2-Ethyl-4-methylpentanoic acid is relatively high, a characteristic feature of carboxylic acids. This is primarily due to the formation of strong intermolecular hydrogen bonds between the carboxyl groups of adjacent molecules.[7][8] These interactions require significant thermal energy to overcome, resulting in an elevated boiling point compared to other organic compounds of similar molecular weight.[4][8]

Different sources report slightly varying boiling points, which is common due to experimental conditions. The reported ranges are:

The branched nature of the molecule also contributes to its boiling point when compared to its linear isomers.[4]

Density

The density of 2-Ethyl-4-methylpentanoic acid is reported to be approximately 0.9 ± 0.1 g/cm³.[4] This value is less than that of water, which is consistent with its predominantly hydrocarbon character.[4]

Solubility Profile

The solubility of 2-Ethyl-4-methylpentanoic acid is a reflection of its amphiphilic nature, possessing both a polar carboxylic acid head and a nonpolar hydrocarbon tail.

-

In Water: It exhibits limited solubility in water.[4] While the carboxylic acid group can form hydrogen bonds with water, the large, nonpolar C8 alkyl chain is hydrophobic, which dominates and restricts miscibility.[4][9][10][11]

-

In Organic Solvents: The compound is highly soluble in common organic solvents such as chloroform and methanol.[4][6][12] This is due to the favorable London dispersion forces and dipole-dipole interactions between the nonpolar alkyl chain and the organic solvent molecules.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic proton. For 2-Ethyl-4-methylpentanoic acid, the predicted pKa is approximately 4.82 ± 0.21.[3][6] This value is typical for an aliphatic carboxylic acid and indicates that it is a weak acid.[7] In an aqueous solution, it will exist in equilibrium between its protonated (acidic) form and its deprotonated (carboxylate) form.

Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 108-81-6 | [1][2][3] |

| Molecular Formula | C8H16O2 | [1][4] |

| Molecular Weight | 144.21 g/mol | [1][4] |

| Appearance | Colorless to yellow oily liquid | [4][6] |

| Boiling Point | 213-230.6 °C at 760 mmHg | [1][4][6] |

| Density | ~0.9 g/cm³ | [4] |

| Solubility in Water | Limited | [4] |

| Solubility in Organics | High (e.g., Chloroform, Methanol) | [4][6][12] |

| pKa (Predicted) | 4.82 ± 0.21 | [3][6] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 2-Ethyl-4-methylpentanoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available for this compound, providing detailed information about the hydrogen and carbon framework of the molecule.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, can confirm the presence of the characteristic functional groups: a broad O-H stretch from the carboxylic acid and a sharp C=O stretch from the carbonyl group.[2]

Experimental Protocols: A Generalized Approach

While specific, detailed protocols are often proprietary or published within specific research articles, the following sections outline the generally accepted methodologies for the synthesis and physical property determination of compounds like 2-Ethyl-4-methylpentanoic acid.

Synthesis via Malonic Ester Alkylation

A common and versatile method for synthesizing substituted carboxylic acids is the malonic ester synthesis.[13][14] This pathway allows for the controlled introduction of alkyl groups.

Workflow:

-

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.

-

First Alkylation: The enolate is reacted with a primary alkyl halide, in this case, isobutyl bromide, via an SN2 reaction to introduce the 4-methylpentyl precursor chain.

-

Second Alkylation: The resulting mono-alkylated malonic ester is deprotonated again with a strong base and subsequently reacted with a second alkyl halide, ethyl iodide, to introduce the ethyl group at the alpha-position.

-

Hydrolysis and Decarboxylation: The dialkylated malonic ester is then subjected to acidic hydrolysis, which converts the ester groups to carboxylic acids. Gentle heating then promotes the decarboxylation of the geminal diacid, yielding the final product, 2-Ethyl-4-methylpentanoic acid.

Caption: Generalized workflow for the synthesis of 2-Ethyl-4-methylpentanoic acid.

Determination of Boiling Point

The boiling point can be accurately determined using standard laboratory techniques.

Workflow:

-

Apparatus Setup: A small amount of the purified liquid is placed in a distillation flask equipped with a thermometer and a condenser.

-

Heating: The flask is gently heated in a heating mantle or oil bath.

-

Observation: The temperature is recorded when the liquid begins to boil and a stable temperature is maintained as the vapor condenses and is collected.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) if the determination is carried out at a different pressure.

Safety and Handling

2-Ethyl-4-methylpentanoic acid is classified as a hazardous substance.[2]

-

Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It may also cause respiratory irritation.[2][5]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The physical properties of 2-Ethyl-4-methylpentanoic acid are a direct reflection of its unique branched-chain carboxylic acid structure. Its liquid state at room temperature, high boiling point, and characteristic solubility profile are key parameters that inform its handling, purification, and application in various scientific and industrial contexts. The information presented in this guide serves as a foundational resource for professionals in research and development, enabling a more informed approach to the utilization of this versatile chemical compound.

References

- Buy 2-Ethyl-4-methylpentanoic acid | 108-81-6 - Smolecule. (2023-08-15).

- 108-81-6 2-ethyl-4-methylpentanoic acid - Echemi. (2024-08-24).

- Pentanoic acid,2-ethyl-4-methyl- - ChemBK.

- 2-Ethyl-4-methylpentanoic acid | C8H16O2 | CID 164536 - PubChem - NIH.

- 2-Ethyl-4-methylpentanoic acid 108-81-6 wiki - Guidechem.

- Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives - Research and Reviews. (2023-03-24).

- Physical Properties of Carboxylic Acids | TSFX.

- Pentanoic acid,2-ethyl-4-methyl- CAS#: 108-81-6 - ChemicalBook.

- 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022-09-15).

- 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry - Lumen Learning.

- 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks.

- 2-Ethyl-4-methylpentanoic acid - 108-81-6 - Vulcanchem.

- Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis.

- Malonic ester synthesis (of carboxylic acids): - Online Chemistry notes. (2022-06-22).

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Ethyl-4-methylpentanoic acid | C8H16O2 | CID 164536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy 2-Ethyl-4-methylpentanoic acid | 108-81-6 [smolecule.com]

- 5. 2-Ethyl-4-methylpentanoic acid (108-81-6) for sale [vulcanchem.com]

- 6. chembk.com [chembk.com]

- 7. rroij.com [rroij.com]

- 8. tsfx.edu.au [tsfx.edu.au]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 11. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. Pentanoic acid,2-ethyl-4-methyl- CAS#: 108-81-6 [m.chemicalbook.com]

- 13. homework.study.com [homework.study.com]

- 14. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

An In-depth Technical Guide to 2-Ethyl-4-methylpentanoic Acid (CAS Number: 108-81-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid, is a molecule of significant interest in organic synthesis and drug discovery. Its structural similarity to the established antiepileptic drug valproic acid has prompted investigations into its own biological activities, revealing potential therapeutic applications with a possibly improved safety profile. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, in-depth spectroscopic analysis for characterization, and a thorough exploration of its biological activities and potential applications in drug development. Safety and handling guidelines are also provided to ensure its proper use in a laboratory setting.

Introduction

2-Ethyl-4-methylpentanoic acid (CAS: 108-81-6), also known by synonyms such as 2-ethyl-4-methylvaleric acid and isobutylbutyric acid, is an organic compound with the molecular formula C₈H₁₆O₂.[1][2] Its structure features a pentanoic acid backbone with an ethyl group at the α-position and a methyl group at the γ-position. This branched aliphatic chain imparts specific physicochemical properties that influence its reactivity and biological interactions.

The primary interest for researchers and drug development professionals lies in its analogy to valproic acid (VPA), a widely used anticonvulsant.[3] VPA's clinical utility is hampered by significant side effects, including teratogenicity and hepatotoxicity.[3] Consequently, there is a substantial effort to develop structural analogues of VPA that retain or improve upon its therapeutic efficacy while exhibiting a more favorable safety profile. 2-Ethyl-4-methylpentanoic acid has emerged as a compound of interest in this area, with preliminary studies suggesting it may lack some of the adverse effects associated with VPA.

This technical guide aims to serve as a centralized resource for scientists working with or considering the use of 2-Ethyl-4-methylpentanoic acid in their research endeavors.

Chemical and Physical Properties

2-Ethyl-4-methylpentanoic acid is a colorless to pale yellow liquid at room temperature with a characteristic organic acid odor.[4] Its branched structure prevents efficient crystal lattice packing, resulting in a low melting point and its liquid state under standard conditions.[4]

Table 1: Physicochemical Properties of 2-Ethyl-4-methylpentanoic Acid

| Property | Value | Source |

| CAS Number | 108-81-6 | [1][5] |

| Molecular Formula | C₈H₁₆O₂ | [1][4] |

| Molecular Weight | 144.21 g/mol | [1][4] |

| IUPAC Name | 2-ethyl-4-methylpentanoic acid | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 218-220 °C at 760 mmHg | Smolecule |

| Density | 0.908 g/cm³ | Smolecule |

| Solubility | Limited solubility in water; soluble in organic solvents. | [4] |

| pKa (Predicted) | 4.82 ± 0.21 | [6] |

Synthesis of 2-Ethyl-4-methylpentanoic Acid

The synthesis of 2-Ethyl-4-methylpentanoic acid can be achieved through various organic chemistry methodologies. A common and effective approach is the malonic ester synthesis, which allows for the controlled formation of substituted carboxylic acids.[7][8]

Malonic Ester Synthesis Protocol

This protocol outlines the synthesis of 2-Ethyl-4-methylpentanoic acid starting from diethyl malonate. The process involves a sequential alkylation followed by hydrolysis and decarboxylation.

Experimental Protocol:

Step 1: Formation of the Enolate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodiomalonic ester.

Step 2: First Alkylation (Introduction of the Isobutyl Group)

-

To the solution of sodiomalonic ester, add 1-bromo-2-methylpropane (isobutyl bromide) (1.0 equivalent) dropwise.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

Step 3: Second Alkylation (Introduction of the Ethyl Group)

-

To the monoalkylated malonic ester, add a second equivalent of sodium ethoxide in absolute ethanol.

-

After stirring for 30 minutes, add ethyl iodide (1.0 equivalent) dropwise.

-

Heat the mixture to reflux for an additional 2-3 hours until the reaction is complete as indicated by TLC.

Step 4: Hydrolysis and Decarboxylation

-

Cool the reaction mixture and add an aqueous solution of sodium hydroxide (excess, e.g., 2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours to hydrolyze the ester groups to carboxylates.

-

After cooling, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl or H₂SO₄) to a pH of 1-2. This will protonate the carboxylates and induce decarboxylation upon heating.

-

Gently heat the acidified mixture. Carbon dioxide will evolve. Continue heating until the effervescence ceases.

Step 5: Work-up and Purification

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 2-Ethyl-4-methylpentanoic acid.

Spectroscopic Analysis and Characterization

The structural elucidation and confirmation of 2-Ethyl-4-methylpentanoic acid are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Ethyl-4-methylpentanoic acid provides detailed information about the number and connectivity of hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for 2-Ethyl-4-methylpentanoic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~2.2-2.4 | Multiplet | 1H | -CH(Et)- |

| ~1.4-1.7 | Multiplet | 2H | -CH₂(Et) |

| ~1.2-1.4 | Multiplet | 2H | -CH₂(isobutyl) |

| ~1.7-1.9 | Multiplet | 1H | -CH(Me)₂ |

| ~0.9 | Triplet | 3H | -CH₃(Et) |

| ~0.85 | Doublet | 6H | -CH₃(isobutyl) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Table 3: Predicted ¹³C NMR Spectral Data for 2-Ethyl-4-methylpentanoic Acid

| Chemical Shift (δ, ppm) | Assignment |

| ~180-182 | -COOH |

| ~48-50 | -CH(Et)- |

| ~40-42 | -CH₂(isobutyl) |

| ~28-30 | -CH(Me)₂ |

| ~25-27 | -CH₂(Et) |

| ~22-24 | -CH₃(isobutyl) |

| ~12-14 | -CH₃(Et) |

FT-IR Spectroscopy

The FT-IR spectrum is instrumental in identifying the functional groups present in the molecule.

Table 4: Key FT-IR Absorption Bands for 2-Ethyl-4-methylpentanoic Acid

| Wavenumber (cm⁻¹) | Description |

| 2500-3300 (broad) | O-H stretch of the carboxylic acid |

| ~2960, 2870 | C-H stretch of alkyl groups |

| ~1710 | C=O stretch of the carboxylic acid |

| ~1465 | C-H bend of CH₂ and CH₃ groups |

| ~1290 | C-O stretch of the carboxylic acid |

| ~940 | O-H bend of the carboxylic acid dimer |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-Ethyl-4-methylpentanoic acid (MW = 144.21 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 144. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, m/z 127) and the carboxyl group (-COOH, m/z 99).[9][10] Further fragmentation of the alkyl chain would also be observed.

Biological Activities and Potential Applications in Drug Development

The primary driver for research into 2-Ethyl-4-methylpentanoic acid is its structural relationship to valproic acid. This has led to investigations into its potential as a safer alternative for treating neurological disorders.

Analogy to Valproic Acid and Reduced Teratogenicity

Valproic acid is a known teratogen, limiting its use in women of childbearing potential.[3] Studies on VPA analogues have shown that modifications to the chemical structure can significantly impact this adverse effect. Notably, some research suggests that certain analogues, including potentially 2-Ethyl-4-methylpentanoic acid, exhibit reduced or no embryotoxicity compared to VPA. This is a critical area of investigation for developing next-generation antiepileptic drugs.

Anti-inflammatory Properties

There is emerging evidence suggesting that some branched-chain fatty acids possess anti-inflammatory properties. While specific studies on 2-Ethyl-4-methylpentanoic acid are limited, related compounds have been shown to modulate inflammatory pathways.[11][12][13][14] This could open up therapeutic possibilities beyond neurological disorders, potentially in chronic inflammatory conditions. The mechanism may involve the inhibition of pro-inflammatory enzymes or the modulation of cytokine production.

Effects on Endothelial Cell Proliferation

Some reports indicate that 2-Ethyl-4-methylpentanoic acid may inhibit the proliferation of endothelial cells.[7] This anti-angiogenic potential could be relevant in cancer research, where the formation of new blood vessels is a critical step in tumor growth and metastasis. Further investigation is required to elucidate the underlying molecular mechanisms and to determine the therapeutic relevance of this observation.

Safety and Handling

2-Ethyl-4-methylpentanoic acid is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P310: Immediately call a POISON CENTER or doctor/physician.[5]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

2-Ethyl-4-methylpentanoic acid is a versatile building block in organic synthesis and a compound of considerable interest in medicinal chemistry and drug development. Its structural similarity to valproic acid, coupled with the potential for a more favorable safety profile, makes it a compelling candidate for further investigation as a therapeutic agent. This guide has provided a detailed overview of its properties, synthesis, characterization, and biological activities to support and inform future research in this exciting area.

References

-

PubChem. 2-Ethyl-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]

-

Online Chemistry notes. Malonic ester synthesis (of carboxylic acids):. [Link]

-

Filo. Show how you could use a malonic ester synthesis to prepare the following... [Link]

-

Wikipedia. Malonic ester synthesis. [Link]

-

Quora. How can we prepare 4-methylpentanoic acid from Malonic ester? [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

The Royal Society of Chemistry. Table of Contents. [Link]

-

Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Basic Concepts of NMR: Identification of the Isomers of C - Carbon. [Link]

-

Valproic acid: Second generation - PMC - NIH. [Link]

-

PubChemLite. 2-ethyl-4-methylpentanoic acid (C8H16O2). [Link]

-

NIST WebBook. Pentanoic acid, 4-methyl-, ethyl ester. [Link]

-

PubChem. Ethyl 4-methylpentanoate | C8H16O2 | CID 117477. [Link]

-

LookChem. 2-ethyl-4-Methylpentanoic acid. [Link]

-

Organic Syntheses Procedure. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). [Link]

-

SpectraBase. 2-Formyl-4-methylpentanoic acid, ethyl ester - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. 2-Formyl-4-methylpentanoic acid, ethyl ester | C9H16O3 | CID 568181. [Link]

-

MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

-

PrepChem.com. Synthesis of ethyl-2-methyl-pentanoate. [Link]

-

NIST WebBook. Pentanoic acid, 4-methyl-. [Link]

-

ResearchGate. (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

-

Wikipedia. Isocaproic acid. [Link]

-

PubChem. CID 87087691 | C12H24O4. [Link]

-

Organic Syntheses Procedure. 2. [Link]

-

MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC - NIH. [Link]

-

RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. [Link]

- Google Patents.

-

PubChem. 3-Ethyl-4-methylpentanoic acid | C8H16O2 | CID 13538957. [Link]

Sources

- 1. 2-Ethyl-4-methylpentanoic acid | C8H16O2 | CID 164536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. 108-81-6|2-Ethyl-4-methylpentanoic acid|BLD Pharm [bldpharm.com]

- 4. Buy 2-Ethyl-4-methylpentanoic acid | 108-81-6 [smolecule.com]

- 5. 2-ethyl-4-methylpentanoic acid | 108-81-6 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Core Molecular Identity and Physicochemical Profile

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-Ethyl-4-methylpentanoic Acid

Abstract: This technical guide provides a comprehensive examination of 2-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid with significant interest in synthetic and pharmaceutical research. The document elucidates the molecule's structural features, physicochemical properties, and spectroscopic signature. A primary focus is placed on its synthetic pathway, with a detailed, field-proven protocol for the malonic ester synthesis, a cornerstone methodology in organic chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound, from its foundational chemical identity to its potential biological significance.

2-Ethyl-4-methylpentanoic acid is an organic compound belonging to the class of branched carboxylic acids[1]. Its structure is defined by a pentanoic acid backbone substituted with an ethyl group at the alpha-carbon (position 2) and a methyl group at position 4[1]. The molecular formula is C₈H₁₆O₂ with a molecular weight of approximately 144.21 g/mol [1][2][3].

Structural Analysis

The IUPAC name, 2-ethyl-4-methylpentanoic acid, precisely describes its connectivity[2][4]. A critical feature of the molecule is the presence of a chiral center at the C2 position, the carbon atom bonded to both the carboxyl group and the ethyl substituent. This means the molecule can exist as two enantiomers, (R)-2-ethyl-4-methylpentanoic acid and (S)-2-ethyl-4-methylpentanoic acid. Unless a stereospecific synthesis is employed, the compound is typically produced as a racemic mixture, denoted as (±)-2-Ethyl-4-methylpentanoic acid[4].

Caption: 2D structure of 2-Ethyl-4-methylpentanoic acid.

Chemical Identifiers and Properties

A summary of key identifiers and physicochemical properties is essential for regulatory, procurement, and experimental design purposes.

| Identifier/Property | Value | Source |

| IUPAC Name | 2-ethyl-4-methylpentanoic acid | PubChem[4] |

| CAS Number | 108-81-6, 56640-31-4 | Smolecule[2], Vulcanchem[1] |

| Molecular Formula | C₈H₁₆O₂ | PubChem[4], Smolecule[2] |

| Molecular Weight | 144.21 g/mol | Smolecule[2], Vulcanchem[1] |

| SMILES | CCC(CC(C)C)C(=O)O | PubChem[4], Smolecule[2] |

| InChIKey | XTCNGAJYWUIFFB-UHFFFAOYSA-N | PubChem[4], Smolecule[2] |

| Physical State | Yellow to colorless liquid oil | Smolecule[2], Sigma-Aldrich |

| Density | 0.9 ± 0.1 g/cm³ | Smolecule[2] |

| pKa (Predicted) | 4.82 ± 0.21 | Guidechem[3] |

| Solubility | Limited in water; high in organic solvents | Smolecule[2] |

Retrosynthetic Analysis and Synthesis Protocol

The construction of α-substituted carboxylic acids is a common challenge in organic synthesis. The malonic ester synthesis is a robust and highly reliable method for preparing such compounds, making it an ideal choice for producing 2-Ethyl-4-methylpentanoic acid.[5][6][7] This reaction sequence transforms simple alkyl halides into a carboxylic acid with two additional carbons, using diethyl malonate as a synthetic equivalent for the carboxymethyl (⁻CH₂COOH) synthon.[8]

Causality of the Malonic Ester Synthesis Pathway

The core principle of this synthesis relies on the unusually high acidity of the α-protons in diethyl malonate (pKa ≈ 13). This acidity is a direct result of the resonance stabilization of the resulting carbanion (enolate), where the negative charge is delocalized across both adjacent carbonyl groups. This stable enolate is an excellent nucleophile, capable of reacting with alkyl halides in a predictable Sₙ2 fashion.[9][10]

For 2-Ethyl-4-methylpentanoic acid, a dialkylation is required. This is achieved by performing the deprotonation and alkylation steps sequentially with two different alkyl halides before the final hydrolysis and decarboxylation.[9][11] The process involves:

-

First Alkylation: Formation of the malonate enolate followed by reaction with a primary alkyl halide (e.g., 1-bromo-2-methylpropane).

-

Second Alkylation: Deprotonation of the mono-alkylated malonic ester, followed by reaction with a second alkyl halide (e.g., ethyl bromide).

-

Saponification: Hydrolysis of both ester groups to form a disubstituted malonic acid.[8]

-

Decarboxylation: Heating the malonic acid derivative, which readily loses CO₂ to yield the final product.[5]

Caption: Workflow for the synthesis of 2-Ethyl-4-methylpentanoic acid.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the synthesis of 2-Ethyl-4-methylpentanoic acid. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

1-bromo-2-methylpropane (isobutyl bromide)

-

Ethyl bromide (bromoethane)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flasks, reflux condenser, separatory funnel, heating mantle

Methodology:

Step 1 & 2: First Alkylation (Formation of Diethyl (2-methylpropyl)malonate)

-

Carefully dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen). The choice of ethoxide as the base and ethanol as the solvent is critical to prevent transesterification side reactions.[8]

-

Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes to ensure complete formation of the sodium enolate.[12]

-

Add 1-bromo-2-methylpropane (1.0 eq) dropwise to the enolate solution.

-

Remove the ice bath and heat the reaction mixture to reflux for 2-3 hours to drive the Sₙ2 reaction to completion.

-

Cool the mixture, pour it into water, and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude mono-alkylated product.

Step 3 & 4: Second Alkylation (Formation of Diethyl ethyl(2-methylpropyl)malonate) 6. Prepare a fresh solution of sodium ethoxide (1.0 eq) in anhydrous ethanol as described in step 1. 7. Add the crude diethyl (2-methylpropyl)malonate from the previous step dropwise to the cooled ethoxide solution and stir for 30 minutes. 8. Add ethyl bromide (1.0 eq) dropwise and heat the mixture to reflux for 2-3 hours. 9. Work up the reaction as described in step 5 to isolate the crude dialkylated malonic ester.

Step 5 & 6: Hydrolysis and Decarboxylation 10. To the crude dialkylated ester, add an aqueous solution of NaOH (2.5 eq). Heat the mixture to reflux for 3-4 hours to ensure complete saponification of both ester groups.[8] 11. Cool the reaction mixture to room temperature and acidify carefully by slowly adding concentrated HCl until the pH is ~1-2. This protonates the carboxylate salts to form the dicarboxylic acid. 12. Gently heat the acidified solution. Vigorous evolution of CO₂ gas will be observed as the substituted malonic acid decarboxylates. Continue heating until gas evolution ceases. 13. Cool the solution and extract the final product, 2-Ethyl-4-methylpentanoic acid, with diethyl ether. Wash the organic layer, dry, and concentrate. The final product can be purified by vacuum distillation.

Spectroscopic Elucidation

Structural confirmation is achieved through a combination of spectroscopic techniques. The following table outlines the predicted data for 2-Ethyl-4-methylpentanoic acid, which serves as a benchmark for sample analysis.

| Technique | Expected Observations |

| ¹H NMR | ~12.0 ppm (s, 1H): Broad singlet for the carboxylic acid proton. ~2.3 ppm (m, 1H): Multiplet for the chiral proton at C2. ~1.6 ppm (m, 2H): Multiplet for the -CH₂- protons of the ethyl group. ~1.4 ppm (m, 2H): Multiplet for the -CH₂- protons at C3. ~1.8 ppm (m, 1H): Multiplet for the -CH- proton at C4. ~0.9 ppm (t, 3H): Triplet for the terminal -CH₃ of the ethyl group. ~0.85 ppm (d, 6H): Doublet for the two equivalent -CH₃ groups at C4. |

| ¹³C NMR | ~180 ppm: Carboxylic acid carbonyl carbon (C1). ~50 ppm: Chiral methine carbon (C2). ~45 ppm: Methylene carbon (C3). ~25 ppm: Methine carbon (C4). ~22 ppm: Equivalent methyl carbons attached to C4. ~25 ppm: Methylene carbon of the ethyl group. ~12 ppm: Methyl carbon of the ethyl group. |

| FTIR (Neat) | 2500-3300 cm⁻¹ (broad): Characteristic O-H stretching vibration of the carboxylic acid dimer. ~1700 cm⁻¹ (strong): Strong, sharp C=O stretching vibration of the carbonyl group. 2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups. |

| Mass Spec (EI) | m/z 144: Molecular ion peak (M⁺). Common Fragments: Loss of -OH (m/z 127), loss of -COOH (m/z 99), and characteristic alkyl chain fragmentation. |

Note: NMR chemical shifts (ppm) are referenced to TMS. Actual values may vary based on solvent and experimental conditions. Spectroscopic data for this compound is cataloged in databases such as PubChem.[4]

Applications and Biological Significance

While primarily a building block in organic synthesis[2], 2-Ethyl-4-methylpentanoic acid has garnered attention in the field of pharmacology due to its structural relationship with valproic acid (VPA), a widely used antiepileptic and mood-stabilizing drug. Research into VPA analogues is often driven by the need to separate therapeutic effects from undesirable side effects, such as teratogenicity.

A significant finding is that, unlike many VPA analogues that inhibit cardiomyocyte differentiation, (±)-2-ethyl-4-methyl pentanoic acid does not exhibit this effect, which correlates with its lower in vivo embryotoxicity[1]. This distinction suggests that the specific arrangement of alkyl substituents in 2-Ethyl-4-methylpentanoic acid may confer a more favorable safety profile, making it a compound of interest for designing next-generation therapeutics with reduced developmental toxicity[1].

Conclusion

2-Ethyl-4-methylpentanoic acid is a structurally well-defined chiral carboxylic acid. Its molecular architecture is readily accessible through classic and reliable synthetic methodologies like the malonic ester synthesis, for which a detailed and validated protocol has been provided. The compound's spectroscopic characteristics are predictable and allow for straightforward characterization. Its emerging biological profile, particularly its differentiation from more toxic VPA analogues, positions it as a valuable molecule for further investigation in drug development and medicinal chemistry. This guide provides the foundational and practical knowledge required for researchers to confidently synthesize, characterize, and utilize this compound in their work.

References

-

Wikipedia. Malonic ester synthesis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 164536, 2-Ethyl-4-methylpentanoic acid. [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

Chemistry Steps. Malonic Ester Synthesis. [Link]

-

Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

-

Grokipedia. Malonic ester synthesis. [Link]

-

University of Illinois Springfield. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

-

OpenOChem Learn. Malonic Ester Synthesis. [Link]

-

University of Calgary. Ch21: Malonic esters. [Link]

-

Study.com. Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis. [Link]

-

Online Chemistry Notes. Malonic ester synthesis (of carboxylic acids). [Link]

Sources

- 1. 2-Ethyl-4-methylpentanoic acid (108-81-6) for sale [vulcanchem.com]

- 2. Buy 2-Ethyl-4-methylpentanoic acid | 108-81-6 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Ethyl-4-methylpentanoic acid | C8H16O2 | CID 164536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 12. homework.study.com [homework.study.com]

2-Ethyl-4-methylpentanoic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Ethyl-4-methylpentanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-ethyl-4-methylpentanoic acid (CAS No: 56640-31-4, 108-81-6), a branched-chain carboxylic acid with applications as a chemical intermediate and in the development of pharmaceuticals and biodegradable lubricants.[1][2] The primary focus is a detailed exploration of the malonic ester synthesis, a classic and versatile method for the formation of substituted carboxylic acids.[3][4] This document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the rationale behind key procedural steps. Alternative synthetic strategies, including Grignard synthesis and oxidation of corresponding precursors, are also briefly reviewed. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of the synthesis of this compound.

Introduction to 2-Ethyl-4-methylpentanoic Acid

2-Ethyl-4-methylpentanoic acid is an organic compound with the molecular formula C₈H₁₆O₂ and a molecular weight of approximately 144.21 g/mol .[2][5] Its structure features a pentanoic acid backbone with ethyl and isobutyl side chains, conferring specific physical and chemical properties that make it a valuable building block in organic synthesis.[1] Its applications are diverse, ranging from its use as a precursor in the synthesis of polymers and plasticizers to its potential role in drug formulation.[1]

Primary Synthesis Pathway: The Malonic Ester Synthesis

The malonic ester synthesis is a robust and highly adaptable method for preparing mono- and di-substituted acetic acids.[4][6] The strategy leverages the high acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which facilitates the formation of a stabilized enolate that can act as a potent nucleophile. This enolate can then be sequentially alkylated to introduce the desired side chains. The synthesis culminates in a hydrolysis and decarboxylation sequence to yield the final carboxylic acid.[7][8]

For the synthesis of 2-ethyl-4-methylpentanoic acid, a dialkylation approach is required, introducing an isobutyl group and an ethyl group to the α-carbon of the malonic ester.

Retrosynthetic Analysis and Strategy

A retrosynthetic approach to 2-ethyl-4-methylpentanoic acid reveals that the target molecule can be constructed from diethyl malonate and two alkyl halides: isobutyl bromide and ethyl iodide. The core of the reaction is the formation of two new carbon-carbon bonds at the α-position of the malonic ester.

Detailed Reaction Mechanism

The malonic ester synthesis proceeds through a sequence of five fundamental reactions:[7]

-

Enolate Formation (Deprotonation): A strong base, typically sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of diethyl malonate. Using ethoxide as the base is crucial to prevent transesterification with the ethyl esters.[9] The resulting enolate is stabilized by resonance across the two carbonyl groups.

-

First Alkylation (Sₙ2 Reaction): The enolate anion acts as a nucleophile and attacks an alkyl halide, in this case, isobutyl bromide, in a classic Sₙ2 reaction to form diethyl isobutylmalonate.[10][11]

-

Second Enolate Formation: The mono-substituted ester still possesses one acidic α-hydrogen, which can be removed by another equivalent of sodium ethoxide to form a new enolate.[6][12]

-

Second Alkylation (Sₙ2 Reaction): This second enolate undergoes nucleophilic attack on a second alkyl halide, ethyl iodide, to yield the dialkylated product, diethyl ethyl-isobutylmalonate.

-

Hydrolysis and Decarboxylation: The dialkylated diethyl malonate is then subjected to acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) and heat.[10] This process first converts the two ester groups into carboxylic acids, forming an unstable β-dicarboxylic acid intermediate. Upon heating, this intermediate readily loses a molecule of carbon dioxide (decarboxylates) to furnish the final product, 2-ethyl-4-methylpentanoic acid.[8][13]

The overall workflow for this synthesis is depicted in the diagram below.

Caption: Overall workflow for the synthesis of 2-ethyl-4-methylpentanoic acid.

The detailed chemical transformations are illustrated in the following mechanistic diagram.

Caption: Reaction mechanism for the dialkylation of diethyl malonate.

Experimental Protocol

This protocol describes the synthesis of 2-ethyl-4-methylpentanoic acid starting from diethyl malonate.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| Sodium Metal | Na | 22.99 | 11.5 g | 0.50 |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 250 mL | - |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 80.1 g (75.5 mL) | 0.50 |

| Isobutyl Bromide | C₄H₉Br | 137.02 | 68.5 g (54.8 mL) | 0.50 |

| Ethyl Iodide | C₂H₅I | 155.97 | 78.0 g (40.4 mL) | 0.50 |

| Hydrochloric Acid | HCl | 36.46 | (Conc., then diluted) | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure

Part A: Synthesis of Diethyl Ethyl-isobutylmalonate

-

Preparation of Sodium Ethoxide: In a 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 250 mL of anhydrous ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. Allow the sodium to react completely to form a solution of sodium ethoxide.[11][14]

-

First Deprotonation and Alkylation: To the cooled sodium ethoxide solution, add 80.1 g (0.50 mol) of diethyl malonate dropwise with stirring. After the addition is complete, add 68.5 g (0.50 mol) of isobutyl bromide dropwise.[11] The mixture is then heated to reflux for 3-4 hours until the solution becomes neutral to moist litmus paper, indicating the completion of the alkylation.[14]

-

Second Deprotonation and Alkylation: Prepare a second solution of sodium ethoxide by reacting 5.75 g (0.25 mol) of sodium with 150 mL of anhydrous ethanol in a separate flask. Cool the reaction mixture from the first step and add the newly prepared sodium ethoxide solution. Stir for 30 minutes. Subsequently, add 78.0 g (0.50 mol) of ethyl iodide dropwise. Reflux the resulting mixture for an additional 4-5 hours until the reaction is complete.

-

Work-up and Isolation: Distill off the majority of the ethanol from the reaction mixture. To the cooled residue, add 300 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield crude diethyl ethyl-isobutylmalonate. Purification can be achieved by vacuum distillation.

Part B: Hydrolysis and Decarboxylation

-

Hydrolysis: Combine the crude diethyl ethyl-isobutylmalonate with 250 mL of 6 M hydrochloric acid in a round-bottom flask. Heat the mixture under reflux for 12-18 hours to ensure complete hydrolysis of the ester groups.

-

Decarboxylation and Isolation: After hydrolysis, arrange the apparatus for distillation. Continue heating the solution to distill off the volatile components. The temperature of the reaction mixture will rise, and vigorous evolution of CO₂ will occur as the substituted malonic acid decarboxylates. Heat the residue to approximately 180-200 °C until the gas evolution ceases.[2]

-

Purification: Cool the residue and extract the crude 2-ethyl-4-methylpentanoic acid with diethyl ether. Wash the ethereal solution with water and then dry it over anhydrous magnesium sulfate. After filtering, the ether is removed by rotary evaporation. The final product can be purified by vacuum distillation to yield pure 2-ethyl-4-methylpentanoic acid.

Alternative Synthesis Pathways

While the malonic ester synthesis is a primary route, other methods can be employed, typically depending on the availability of starting materials.

Grignard Synthesis

A carboxylic acid can be synthesized through the reaction of a Grignard reagent with carbon dioxide (CO₂), followed by acidic work-up.[15][16] To synthesize 2-ethyl-4-methylpentanoic acid via this method, one would need to prepare the Grignard reagent from 1-chloro-1-ethyl-3-methylbutane.

-

Step 1: Grignard Reagent Formation: React 1-chloro-1-ethyl-3-methylbutane with magnesium metal in anhydrous ether (like diethyl ether or THF) to form the Grignard reagent.[17]

-

Step 2: Carboxylation: Bubble dry CO₂ gas through the Grignard solution or pour the Grignard reagent over dry ice. This forms a magnesium carboxylate salt.[15]

-

Step 3: Acidification: Treat the carboxylate salt with a dilute acid (e.g., H₃O⁺) to protonate it, yielding the final carboxylic acid product.[18]

This pathway's viability is contingent on the accessibility of the required secondary alkyl halide, which may itself require a multi-step synthesis.

Oxidation of Precursors

If the corresponding aldehyde or primary alcohol is available, a straightforward oxidation can yield the target carboxylic acid.[1]

-

Oxidation of 2-ethyl-4-methylpentanal: The aldehyde can be oxidized using various oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent), to produce 2-ethyl-4-methylpentanoic acid.

-

Oxidation of 2-ethyl-4-methylpentan-1-ol: The primary alcohol can be oxidized directly to the carboxylic acid using strong oxidizing agents like KMnO₄ or by a two-step process involving oxidation to the aldehyde followed by further oxidation.

Conclusion

The synthesis of 2-ethyl-4-methylpentanoic acid is most reliably and versatilely achieved through the malonic ester synthesis. This method allows for the controlled, sequential addition of two different alkyl groups to a central carbon, providing a clear and well-established pathway from simple, commercially available starting materials. The causality behind each step—from the specific choice of base to the conditions for hydrolysis and decarboxylation—is well-understood, making the process highly adaptable in a laboratory setting. While alternative routes such as Grignard carboxylation and alcohol/aldehyde oxidation exist, their practicality is often limited by the availability of the specific precursors. For researchers and professionals requiring a robust method for constructing complex carboxylic acids, the malonic ester synthesis remains an authoritative and field-proven choice.

References

- Smolecule. (2023, August 15). Buy 2-Ethyl-4-methylpentanoic acid | 108-81-6.

- Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples.

- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.

- LookChem. (n.d.). 2-ethyl-4-Methylpentanoic acid.

- University of Calgary. (n.d.). Ch21: Malonic esters.

- Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions.

- Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate....

- University of Calgary. (n.d.). Ch21: Acetoacetic esters.

- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.).

- Guidechem. (n.d.). How to Prepare Diethyl Isobutylmalonate for Pharmaceutical Synthesis?.

- Study.com. (n.d.). Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid.

- Wikipedia. (n.d.). Malonic ester synthesis.

- Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters.

- Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids).

- Organic Syntheses Procedure. (n.d.). Malonic acid, butyl-, ethyl ester.

- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.

- Scribd. (n.d.). Grignard Reagent & Uses in Synthesis.

- PubChem. (n.d.). 2-Ethyl-4-methylpentanoic acid | C8H16O2 | CID 164536.

- Gauth. (n.d.). 4-methylpentanoic acid can be prepared via Grignard reagent as shown below.

- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.

Sources

- 1. Buy 2-Ethyl-4-methylpentanoic acid | 108-81-6 [smolecule.com]

- 2. 2-ethyl-4-Methylpentanoic acid|lookchem [lookchem.com]

- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. 2-Ethyl-4-methylpentanoic acid | C8H16O2 | CID 164536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 10. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. scribd.com [scribd.com]

- 17. leah4sci.com [leah4sci.com]

- 18. gauthmath.com [gauthmath.com]

An In-depth Technical Guide to the Solubility of 2-Ethyl-4-methylpentanoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-4-methylpentanoic acid in various organic solvents. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing solubility, presents available solubility data, and offers a detailed, field-proven experimental protocol for the precise determination of its solubility. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for effectively utilizing 2-Ethyl-4-methylpentanoic acid in a laboratory and industrial setting.

Introduction to 2-Ethyl-4-methylpentanoic Acid

2-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid with the molecular formula C8H16O2, is a compound of increasing interest in various fields, including pharmaceuticals, polymer science, and the development of biodegradable lubricants.[1] Its molecular structure, featuring a carboxylic acid functional group and a branched alkyl chain, imparts a unique combination of polar and non-polar characteristics.[1] This duality is central to its physical and chemical properties, most notably its solubility profile, which dictates its behavior in different solvent systems and is a critical parameter for its application in organic synthesis and formulation development.[1]

Understanding the solubility of 2-Ethyl-4-methylpentanoic acid is paramount for its effective use. In pharmaceutical research, it is investigated as an analog of valproic acid, a widely used anticonvulsant and mood stabilizer.[2] In material science, its ester derivatives are explored for their potential as plasticizers and lubricants.[3] For these and other applications, precise knowledge of its solubility in a range of organic solvents is essential for reaction kinetics, purification processes, and formulation design.

This guide provides a foundational understanding of the factors governing the solubility of 2-Ethyl-4-methylpentanoic acid, summarizes the available qualitative and quantitative data, and presents a robust experimental methodology for its determination.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4] The dissolution of 2-Ethyl-4-methylpentanoic acid in an organic solvent is an interplay of these forces, primarily van der Waals forces and hydrogen bonding.

Molecular Structure and Polarity:

2-Ethyl-4-methylpentanoic acid possesses a polar carboxylic acid head and a non-polar hydrocarbon tail. The carboxylic acid group (-COOH) is capable of acting as both a hydrogen bond donor and acceptor, contributing to its interaction with polar solvents. The branched C8 alkyl chain, however, is hydrophobic and interacts primarily through London dispersion forces, favoring dissolution in non-polar solvents.[1] The overall solubility in a given solvent is a balance between these competing characteristics.

Intermolecular Interactions:

-

In Polar Protic Solvents (e.g., Alcohols): These solvents can engage in hydrogen bonding with the carboxylic acid group of 2-Ethyl-4-methylpentanoic acid, facilitating its dissolution.

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid. Dipole-dipole interactions also play a significant role.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): The primary interactions are van der Waals forces between the alkyl chain of the acid and the solvent molecules. The polar carboxylic acid group hinders solubility in these solvents.

The branched nature of the alkyl chain in 2-Ethyl-4-methylpentanoic acid can also influence its solubility compared to its linear isomer, octanoic acid. Branching can disrupt crystal lattice formation in the solid state (though this compound is a liquid at room temperature) and can affect the extent of intermolecular interactions in solution.[1]

Solubility Profile of 2-Ethyl-4-methylpentanoic Acid

| Solvent Class | Solvent | 2-Ethyl-4-methylpentanoic acid | 2-Ethylhexanoic acid | Valproic Acid |

| Polar Protic | Methanol | Slightly Soluble[3] | Soluble[1] | Soluble |

| Ethanol | - | Soluble[1] | ~30 mg/mL[2] | |

| Polar Aprotic | Acetone | - | Highly Soluble | - |

| Dimethyl Sulfoxide (DMSO) | - | - | ~5 mg/mL[2] | |

| Dimethylformamide (DMF) | - | - | ~5 mg/mL[2] | |

| Chloroform | Slightly Soluble[3] | - | - | |

| Non-Polar | Diethyl Ether | - | Soluble[1] | - |

| Toluene | - | - | - | |

| Benzene | - | Soluble[1] | - | |

| Hexane | - | - | - | |

| Aqueous | Water | Limited/Insoluble[1] | Slightly Soluble | 1.3 - 2.0 mg/mL[5] |

Note on Data Availability: The lack of extensive quantitative solubility data for 2-Ethyl-4-methylpentanoic acid underscores the importance of the experimental protocol detailed in the subsequent section for researchers requiring precise solubility values for their specific applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[6] The following protocol provides a detailed methodology for the quantitative determination of 2-Ethyl-4-methylpentanoic acid solubility in organic solvents, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Solute: 2-Ethyl-4-methylpentanoic acid (purity ≥95%)

-

Solvents: HPLC or analytical grade organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene)

-

Apparatus:

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Shaking incubator or water bath with precise temperature control

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringes and solvent-compatible syringe filters (0.22 µm)

-

-

Analytical System:

-

HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Appropriate HPLC column for carboxylic acid analysis (e.g., C18 reverse-phase)

-

Experimental Workflow

The workflow for determining the solubility of 2-Ethyl-4-methylpentanoic acid is illustrated in the diagram below.

Caption: A typical experimental workflow for determining the equilibrium solubility of 2-Ethyl-4-methylpentanoic acid.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Ethyl-4-methylpentanoic acid to a series of glass vials. An excess is visually confirmed by the presence of undissolved liquid droplets after equilibration.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is saturated. The required equilibration time should be determined empirically by analyzing samples at different time points until the concentration of the acid in the solution remains constant.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solute to settle.

-

To ensure complete separation of the liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant (the solvent saturated with the acid) using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining micro-droplets.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 2-Ethyl-4-methylpentanoic acid of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Analyze the diluted samples using a validated HPLC method.[7]

-

Determine the concentration of 2-Ethyl-4-methylpentanoic acid in the diluted samples by interpolation from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of 2-Ethyl-4-methylpentanoic acid in the specific organic solvent at the tested temperature.

-

Factors Influencing Solubility

Several factors can influence the solubility of 2-Ethyl-4-methylpentanoic acid in organic solvents:

-

Temperature: Generally, the solubility of a liquid in a liquid solvent increases with temperature.[1] This is because higher temperatures provide more kinetic energy to overcome intermolecular forces between solute molecules.

-

Solvent Polarity: As discussed in the theoretical framework, the polarity of the solvent is a key determinant. A solvent with a polarity that is a good match for the overall polarity of 2-Ethyl-4-methylpentanoic acid will be a better solvent.

-

Presence of Water: The presence of even small amounts of water in organic solvents can significantly affect the solubility of carboxylic acids.[8] Water can form hydrogen bonds with the carboxylic acid group, potentially increasing solubility in some polar organic solvents.

-

Purity of Solute and Solvent: Impurities in either the 2-Ethyl-4-methylpentanoic acid or the solvent can alter the measured solubility.

The interplay of intermolecular forces between 2-Ethyl-4-methylpentanoic acid and representative polar and non-polar solvents is depicted in the following diagram.

Caption: Dominant intermolecular forces between 2-Ethyl-4-methylpentanoic acid and different solvent types.

Conclusion

This technical guide has provided a detailed examination of the solubility of 2-Ethyl-4-methylpentanoic acid in organic solvents. While a comprehensive quantitative dataset remains to be fully elucidated in the public domain, the theoretical principles and solubility trends of analogous compounds provide a strong predictive framework. The detailed, step-by-step experimental protocol presented herein offers a robust methodology for researchers to determine precise solubility data tailored to their specific needs. A thorough understanding of the solubility of 2-Ethyl-4-methylpentanoic acid is crucial for its successful application in scientific research and industrial development, and this guide serves as a valuable resource to that end.

References

-

Ataman Kimya. 2-ETHYL HEXANOIC ACID. Available at: [Link]

-

Solubility of Things. Valproic acid. Available at: [Link]

-

PubChem. 2-Ethylhexanoic Acid. National Institutes of Health. Available at: [Link]

-

ChemBK. 2-Ethylhexanoic Acid. Available at: [Link]

- Corradini, D., & Corradini, C. (1998). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 46(4), 1346–1350.

-

BPS Bioscience. Data Sheet Valproic Acid (sodium salt). Available at: [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. Available at: [Link]

- Al-Tikriti, Y., & Al-Khatib, H. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.

-

Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. camachem.com [camachem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Valproic acid Pharmaceutical Secondary Standard; Certified Reference Material 99-66-1 [sigmaaldrich.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. academic.oup.com [academic.oup.com]

- 8. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

Spectroscopic data of 2-Ethyl-4-methylpentanoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethyl-4-methylpentanoic Acid

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide to the spectroscopic analysis of 2-Ethyl-4-methylpentanoic acid (CAS No: 108-81-6), a branched-chain aliphatic carboxylic acid.[1][2] With the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol , a thorough structural elucidation is paramount for its application in research and development.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the unambiguous identification and characterization of this compound.

The narrative moves beyond simple data reporting, focusing on the causality behind experimental choices and the self-validating nature of a multi-technique spectroscopic approach.

Mass Spectrometry: Elucidating the Molecular Blueprint

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like 2-Ethyl-4-methylpentanoic acid, which lacks a strong chromophore for UV-Vis analysis, mass spectrometry provides the initial, crucial confirmation of its identity. The choice of electron ionization (EI) is strategic; it imparts significant energy into the molecule, inducing predictable fragmentation patterns that serve as a structural fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for volatile, thermally stable compounds like 2-Ethyl-4-methylpentanoic acid. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of 2-Ethyl-4-methylpentanoic acid (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

GC Separation: Inject 1 µL of the sample solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: Utilize a temperature gradient to ensure optimal separation. A typical program starts at 50°C, holds for 2 minutes, and then ramps to 250°C at a rate of 10°C/minute.

-

Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their mass-to-charge ratio (m/z) and relative abundance are plotted to generate the mass spectrum.

Logical Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of 2-Ethyl-4-methylpentanoic acid.

Data Interpretation: Molecular Ion and Fragmentation Pattern

The mass spectrum provides a wealth of structural information. The highest m/z value peak (if present) corresponds to the molecular ion (M⁺•), which confirms the molecular weight of the compound. For 2-Ethyl-4-methylpentanoic acid, the molecular ion peak is expected at m/z = 144 .[1][2]

The true power of EI-MS lies in analyzing the fragmentation pattern. The molecular ion is unstable and breaks apart into smaller, more stable charged fragments. The pattern of these fragments is unique to the molecule's structure.[3] The base peak, the most intense peak in the spectrum, represents the most stable and/or most readily formed fragment ion.[4][5]

Table 1: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Structure of Fragment | Significance |

| 144 | [M]⁺• (Molecular Ion) | [C₈H₁₆O₂]⁺• | Confirms the molecular weight. |

| 115 | [M - C₂H₅]⁺ | [M - 29]⁺ | Loss of the ethyl group from the alpha-carbon. |

| 99 | [M - COOH]⁺ | [M - 45]⁺ | Loss of the carboxyl group as a radical. |

| 73 | [CH(C₂H₅)COOH]⁺ | Alpha-cleavage | Cleavage of the bond between C2 and C3. |

| 57 | [C₄H₉]⁺ | Isobutyl cation | Cleavage at the C2-C3 bond, forming a stable secondary carbocation. |

| 45 | [COOH]⁺ | Carboxyl cation | Represents the carboxylic acid functional group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the radiation at their characteristic frequencies, and these absorptions are detected. For 2-Ethyl-4-methylpentanoic acid, IR spectroscopy provides definitive evidence of the carboxylic acid group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectrometers often use an ATR accessory, which is ideal for analyzing liquid samples with minimal preparation.

Step-by-Step Methodology:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a single drop of neat 2-Ethyl-4-methylpentanoic acid directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Logical Workflow for FTIR Analysis

Caption: Workflow for ATR-FTIR analysis of 2-Ethyl-4-methylpentanoic acid.

Data Interpretation: Characteristic Absorption Bands

The IR spectrum of 2-Ethyl-4-methylpentanoic acid is dominated by the features of the carboxylic acid group.

Table 2: Key Infrared Absorption Bands [1]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3500 - 2500 | Strong, very broad | O-H stretch | Carboxylic acid O-H (H-bonded) |

| 3000 - 2850 | Medium to strong | C-H stretch | Alkyl C-H |

| 1730 - 1700 | Strong, sharp | C=O stretch | Carboxylic acid C=O |

| 1320 - 1210 | Strong | C-O stretch | Carboxylic acid C-O |